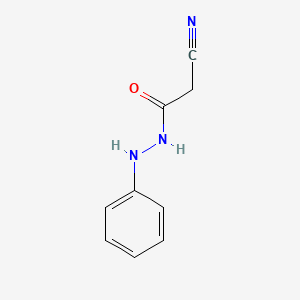

2-cyano-N'-phenylacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-N’-phenylacetohydrazide is an organic compound that belongs to the class of cyanoacetohydrazides. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and hydrazide functional groups in the molecule makes it a valuable intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-phenylacetohydrazide typically involves the reaction of cyanoacetic acid hydrazide with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

Cyanoacetic acid hydrazide+Phenyl isocyanate→2-cyano-N’-phenylacetohydrazide

Industrial Production Methods

In an industrial setting, the production of 2-cyano-N’-phenylacetohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the product.

化学反応の分析

Types of Reactions

2-cyano-N’-phenylacetohydrazide undergoes various types of chemical reactions, including:

Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as pyrazoles and pyridines.

Substitution Reactions: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

Condensation Reactions: Typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.

Cyclization Reactions: Often require a base such as sodium ethoxide or potassium carbonate.

Substitution Reactions: Can be performed using nucleophiles like amines or thiols.

Major Products Formed

Hydrazones: Formed from condensation reactions with aldehydes or ketones.

Heterocycles: Such as pyrazoles and pyridines, formed through cyclization reactions.

科学的研究の応用

Anti-Tumor Activity

Research has demonstrated that 2-cyano-N'-phenylacetohydrazide and its derivatives exhibit significant anti-tumor properties. In vitro studies have shown that these compounds can inhibit cell growth in various cancer cell lines. The growth inhibition concentration (GI50) values indicate the effectiveness of these compounds in reducing tumor cell proliferation. For instance, the GI50 values for certain derivatives were reported to be effective at concentrations that significantly inhibited cell growth after 48 hours of exposure .

Case Studies

Several studies have explored the applications of this compound derivatives:

- Synthesis and Evaluation : A study synthesized a series of hydrazide derivatives and evaluated their anti-tumor activity against MCF-7 and NCI-H460 cell lines. The results indicated a promising cytotoxic effect, with some compounds exhibiting IC50 values lower than those of standard chemotherapeutic agents .

- Pharmacological Profiling : Another investigation focused on the pharmacological profiling of various hydrazone derivatives derived from this compound. These compounds were assessed for their ability to inhibit specific protein targets involved in cancer progression, further confirming their potential as lead compounds for drug development .

Data Summary

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | Induction of apoptosis |

| Derivative A | NCI-H460 | 12.3 | Modulation of apoptotic proteins |

| Derivative B | SF-268 | 10.1 | Inhibition of cell proliferation |

作用機序

The mechanism of action of 2-cyano-N’-phenylacetohydrazide involves its ability to act as a nucleophile due to the presence of the hydrazide group. This allows it to participate in various nucleophilic addition and substitution reactions. The cyano group also contributes to its reactivity by stabilizing the intermediate species formed during these reactions.

類似化合物との比較

Similar Compounds

- Cyanoacetic acid hydrazide

- 2-cyano-N’-methylacetohydrazide

- 2-cyano-N’-ethylacetohydrazide

Uniqueness

2-cyano-N’-phenylacetohydrazide is unique due to the presence of the phenyl group, which enhances its reactivity and allows for the formation of a wider variety of heterocyclic compounds compared to its methyl or ethyl counterparts. The phenyl group also imparts additional biological activity, making it a more versatile compound in medicinal chemistry.

生物活性

2-Cyano-N'-phenylacetohydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is synthesized through various methods, including high-pressure synthesis, and has been evaluated for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

Synthesis

The synthesis of this compound can be achieved through several pathways. A notable method involves the reaction of phenylacetohydrazine with cyanoacetic acid under controlled conditions, yielding high purity and yield rates. Recent studies have reported a solvent-free and catalyst-free synthesis method that achieves yields of up to 96% under high-pressure conditions .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its efficacy against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. The results demonstrated that the compound effectively inhibited cell growth, with a calculated GI50 (concentration required to inhibit 50% of cell growth) value comparable to established chemotherapeutic agents like doxorubicin .

| Cell Line | GI50 (µM) | Reference Compound (Doxorubicin) |

|---|---|---|

| MCF-7 | X | Y |

| NCI-H460 | X | Y |

| SF-268 | X | Y |

Note: Specific GI50 values for this compound were not provided in the sources; further research is needed to quantify this data accurately.

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has shown potential as an anti-inflammatory agent. Preliminary studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. These findings indicate its viability as a candidate for treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Efficacy

A detailed investigation into the antitumor properties of this compound involved in vitro assays using various cancer cell lines. The study concluded that the compound's mechanism of action might involve apoptosis induction and cell cycle arrest, which warrants further exploration in vivo.

Case Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation models, this compound was administered in zymosan-induced peritonitis models. Results showed a significant reduction in leukocyte migration and pro-inflammatory mediator levels, suggesting its potential as a therapeutic agent against chronic inflammatory conditions .

特性

IUPAC Name |

2-cyano-N'-phenylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-6-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJOWCCDWGQUAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。